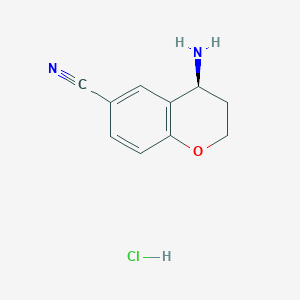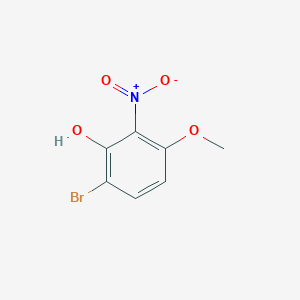
6-Bromo-3-methoxy-2-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3-methoxy-2-nitrophenol is an organic compound with the molecular formula C7H6BrNO4 It is a brominated nitrophenol derivative, characterized by the presence of bromine, methoxy, and nitro functional groups attached to a phenol ring
作用机制
Target of Action
It’s known that similar compounds often interact with proteins or enzymes in the body, altering their function .
Mode of Action
It’s known that similar nitrophenol compounds can undergo reactions such as nitration and bromination . These reactions can lead to changes in the target molecules, potentially altering their function .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds are known to cause changes at the molecular and cellular level .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methoxy-2-nitrophenol typically involves multiple steps, starting with the nitration of a suitable phenol derivative. The general synthetic route includes:
Bromination: The addition of a bromine atom to the phenol ring, often using bromine (Br2) or a bromine source like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions
6-Bromo-3-methoxy-2-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The methoxy group can be replaced by other substituents through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-Bromo-3-methoxy-2-aminophenol, while substitution reactions can produce various derivatives with different functional groups.
科学研究应用
6-Bromo-3-methoxy-2-nitrophenol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
2-Bromo-6-nitrophenol: Similar structure but with different positions of the bromine and nitro groups.
4-Bromo-2-nitrophenol: Another isomer with different substitution patterns.
3-Methoxy-4-nitrophenol: Contains a methoxy and nitro group but lacks the bromine atom.
Uniqueness
6-Bromo-3-methoxy-2-nitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of all three functional groups (bromine, methoxy, and nitro) in specific positions on the phenol ring makes it a versatile compound for various applications.
属性
IUPAC Name |
6-bromo-3-methoxy-2-nitrophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO4/c1-13-5-3-2-4(8)7(10)6(5)9(11)12/h2-3,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMUUEFMOLCQPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((2-(4-ethoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2376472.png)
![2-(2,3-Dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethanamine](/img/structure/B2376473.png)
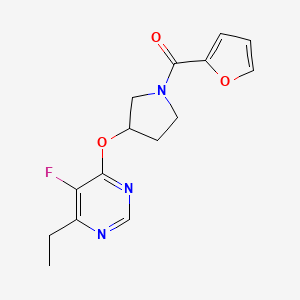
![N-(3,5-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2376476.png)
![{5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2376479.png)
![1-Benzyl-3-(furan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2376480.png)
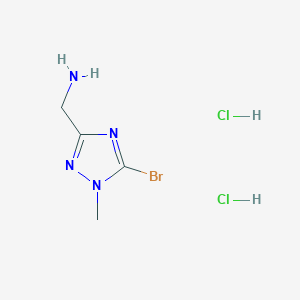
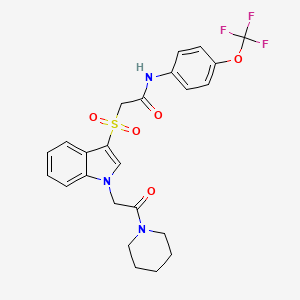
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-5-fluoropyridin-2-amine](/img/structure/B2376483.png)
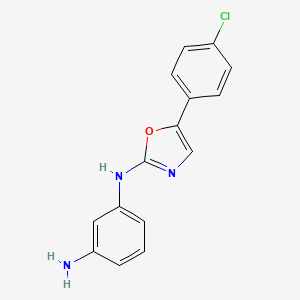

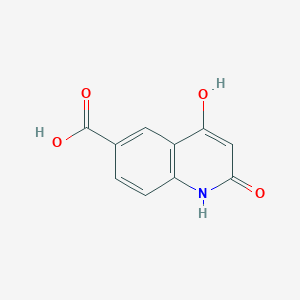
![N-[3-(2-Oxopiperidin-1-YL)phenyl]quinoline-8-sulfonamide](/img/structure/B2376490.png)
